
(R)-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid is a complex organic compound that features a thiazolidine ring, an amino acid moiety, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid typically involves the formation of the thiazolidine ring followed by the introduction of the amino acid and carboxylic acid groups. One common method involves the reaction of cysteine with a suitable aldehyde under acidic conditions to form the thiazolidine ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions such as temperature, pH, and solvent choice is crucial for maximizing the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid groups can produce alcohols.
Aplicaciones Científicas De Investigación
®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-4-carboxylic Acid: Lacks the amino acid moiety but shares the thiazolidine ring structure.
Cysteine: Contains a thiol group instead of the thiazolidine ring but has similar amino and carboxylic acid groups.
Penicillamine: Contains a thiol group and is structurally similar to cysteine.
Uniqueness
®-3-((S)-4-Amino-4-carboxybutanoyl)thiazolidine-4-carboxylic Acid is unique due to the combination of the thiazolidine ring with the amino acid and carboxylic acid groups. This unique structure allows it to participate in a variety of chemical reactions and interact with a wide range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H14N2O5S |
|---|---|
Peso molecular |
262.29 g/mol |
Nombre IUPAC |
(4R)-3-[(4S)-4-amino-4-carboxybutanoyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O5S/c10-5(8(13)14)1-2-7(12)11-4-17-3-6(11)9(15)16/h5-6H,1-4,10H2,(H,13,14)(H,15,16)/t5-,6-/m0/s1 |
Clave InChI |
ZMYRGFJDMVOGPT-WDSKDSINSA-N |
SMILES isomérico |
C1[C@H](N(CS1)C(=O)CC[C@@H](C(=O)O)N)C(=O)O |
SMILES canónico |
C1C(N(CS1)C(=O)CCC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


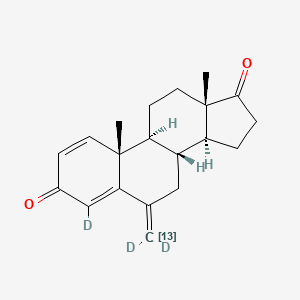

![[(8S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13859651.png)
![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
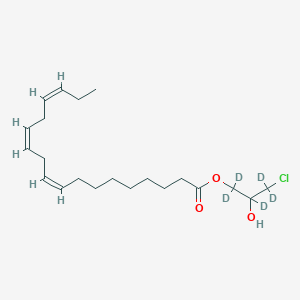
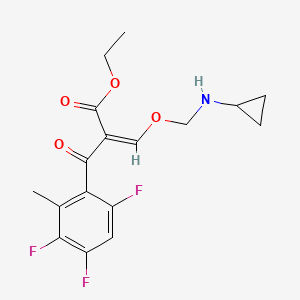
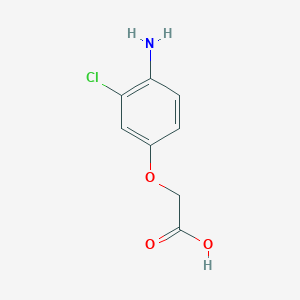

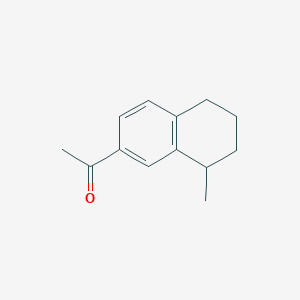
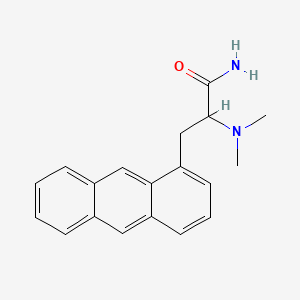
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
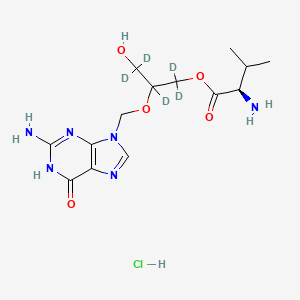
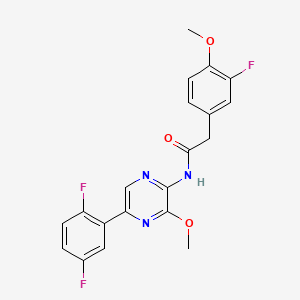
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)
